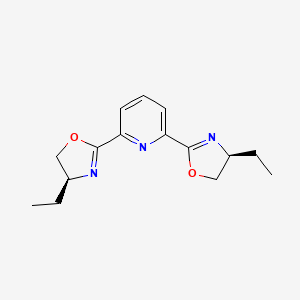

2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

CAS No.:

Cat. No.: VC19832141

Molecular Formula: C15H19N3O2

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19N3O2 |

|---|---|

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | (4S)-4-ethyl-2-[6-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3/t10-,11-/m0/s1 |

| Standard InChI Key | NOSYFKOWSUXCIE-QWRGUYRKSA-N |

| Isomeric SMILES | CC[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)CC |

| Canonical SMILES | CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC |

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition and Stereochemistry

2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine consists of a central pyridine ring substituted at the 2- and 6-positions with two oxazoline groups. Each oxazoline ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with an ethyl group at the 4-position in the (S)-configuration . The stereogenic centers at the 4-positions of the oxazolines confer chirality, making the compound a valuable ligand for asymmetric catalysis .

Table 1: Key Molecular Properties

Spectroscopic and Computational Data

The compound’s structure has been validated through NMR, IR, and X-ray crystallography in related analogs. For instance, the tert-butyl derivative (PubChem CID 851581) exhibits characteristic NMR signals at δ 1.05 ppm (tert-butyl CH₃) and δ 4.25–4.40 ppm (oxazoline CH₂ groups) . Computational studies using density functional theory (DFT) predict a twisted conformation between the pyridine and oxazoline rings, optimizing π-π interactions and metal-coordination geometries .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically begins with pyridine-2,6-dicarboxaldehyde, which undergoes cyclocondensation with (S)-2-amino-1-butanol in the presence of a Lewis acid catalyst (e.g., Zn(OTf)₂) to form the oxazoline rings. Key steps include:

-

Aldehyde Activation: The pyridine dialdehyde reacts with the amino alcohol’s amine group, forming imine intermediates.

-

Cyclization: Intramolecular nucleophilic attack by the alcohol oxygen on the imine carbon generates the oxazoline ring .

-

Stereochemical Control: The (S)-configuration is preserved using enantiopure amino alcohols or asymmetric catalysis .

Table 2: Synthetic Conditions for Derivatives

| Derivative | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Ethyl | (S)-2-Amino-1-butanol, Zn(OTf)₂, reflux | 62–68 | |

| 4-tert-Butyl | (S)-2-Amino-3,3-dimethyl-1-butanol | 75 | |

| 4-Phenyl | (S)-2-Amino-2-phenylethanol | 58 |

Reactivity and Coordination Chemistry

Ligand-Metal Interactions

The compound’s nitrogen atoms (pyridine and oxazoline) act as Lewis bases, coordinating to transition metals such as Cu(I), Ru(II), and Pd(II). For example, in Cu(I) complexes, the ligand adopts a tridentate binding mode, with bond lengths of ~1.95 Å (Cu–Nₚy) and ~2.10 Å (Cu–Nₒₓ) . These complexes exhibit distorted trigonal planar geometries, ideal for catalytic cycles in cross-coupling reactions .

Functionalization Reactions

-

Nucleophilic Substitution: Oxazoline rings undergo substitution at the 2-position with Grignard reagents or alkoxides .

-

Oxidation: Treatment with m-CPBA converts oxazolines to oxazoles, altering electronic properties .

-

Reduction: Hydrogenation over Pd/C opens oxazoline rings to form diamines, though this destroys chirality .

Applications in Catalysis and Materials Science

Asymmetric Catalysis

The ligand’s chiral environment enables high enantioselectivity in reactions such as:

-

Cyclopropanation: Cu(I) complexes achieve >90% ee in Simmons–Smith cyclopropanations .

-

Hydrogenation: Ru(II) catalysts reduce ketones with 85–95% ee, critical for pharmaceutical intermediates .

Polymer and MOF Synthesis

Incorporating the ligand into metallopolymers enhances thermal stability (Tₚ > 250°C) and optoelectronic properties. Metal-organic frameworks (MOFs) using this ligand show CO₂ adsorption capacities of 2.8 mmol/g at 1 bar .

Research Frontiers and Future Directions

Mechanistic Studies

In situ XAFS and DFT simulations are elucidating the role of ligand flexibility in catalytic turnover . Preliminary data suggest that torsional strain in the pyridine-oxazoline dihedral angle (~35°) modulates metal-centered redox potentials .

Sustainable Catalysis

Efforts focus on replacing rare-earth metals with Fe or Mn in ligand complexes, aiming for cost-effective and eco-friendly catalysts. Early-stage Fe(III) complexes show promise in aerobic oxidations with TOFs up to 1,200 h⁻¹ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume